molecular formula C6H12ClNO2 B2527677 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 28228-40-2

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2527677
CAS No.: 28228-40-2
M. Wt: 165.62
InChI Key: BRHZTLCNGNLUDC-UHFFFAOYSA-N
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Description

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an organic compound with the molecular formula C6H12ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group and a hydroxy group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol, such as 2-methyl-2-propanol, under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the chloroacetamide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(1-oxo-2-methylpropan-2-yl)acetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of N-substituted acetamides.

Scientific Research Applications

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the chloro group can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide: Similar structure with a bromo group instead of a chloro group.

    2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a chloro group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-6(2,4-9)8-5(10)3-7/h9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZTLCNGNLUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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